molecular formula C20H17NO5 B11409311 N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11409311
M. Wt: 351.4 g/mol
InChI Key: CXHVIRWVWIRGTK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that features a benzodioxole moiety and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core, which can be synthesized through a Pechmann condensation reaction. The benzodioxole moiety is then introduced via a nucleophilic substitution reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Pechmann condensation and nucleophilic substitution steps, as well as the use of automated systems for the amide coupling reaction.

Chemical Reactions Analysis

Types of Reactions: N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form corresponding quinones.

    Reduction: The chromene core can be reduced to form dihydrochromenes.

    Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

    Oxidation: Quinones derived from the benzodioxole moiety.

    Reduction: Dihydrochromenes.

    Substitution: Halogenated or nitrated derivatives of the benzodioxole moiety.

Scientific Research Applications

Chemistry: In organic synthesis, N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology: This compound has potential applications in the development of new pharmaceuticals. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery efforts.

Medicine: In medicinal chemistry, this compound could be explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.

Industry: In the materials science field, this compound could be used in the development of new materials with specific properties. For example, its chromene core could be utilized in the design of photochromic materials that change color in response to light.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, while the chromene core could modulate biological pathways. Further studies are needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
  • N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide

Comparison: N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a benzodioxole moiety and a chromene core This structural feature distinguishes it from other similar compounds, which may only contain one of these moieties

Properties

Molecular Formula

C20H17NO5

Molecular Weight

351.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H17NO5/c1-11-5-14-15(22)8-19(26-17(14)6-12(11)2)20(23)21-9-13-3-4-16-18(7-13)25-10-24-16/h3-8H,9-10H2,1-2H3,(H,21,23)

InChI Key

CXHVIRWVWIRGTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NCC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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